![molecular formula C14H19ClN2O2 B1400539 Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester CAS No. 1329171-69-8](/img/structure/B1400539.png)
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester
Overview
Description
Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H19ClN2O2 and its molecular weight is 282.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-[(1S)-1-(4-chloro-2-pyridinyl)-3-buten-1-yl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Use in Synthesis of HIV Protease Inhibitor
Carbamic acid esters, such as the one , have been utilized in the diastereoselective synthesis of chiral intermediates for HIV protease inhibitors. A study by Patel, Chu, and Mueller (2003) demonstrated the preparation of a specific chiral intermediate used in the total synthesis of the HIV protease inhibitor Atazanavir. This process involved the microbial reduction of a carbamic acid ester using Rhodococcus, Brevibacterium, and Hansenula strains, achieving high yields and purity levels (Patel, Chu, & Mueller, 2003).
2. Development of Tolylenediisocyanate Synthesis Process
Carbamic acid esters play a crucial role in the development of processes for synthesizing compounds like tolylenediisocyanate. Aso and Baba (2003) described a method where carbamic acid esters are prepared by alkoxycarbonylation and subsequently pyrolyzed to produce tolylenediisocyanate. This method offers an alternative to traditional synthesis approaches and provides insights into the diverse applications of carbamic acid esters (Aso & Baba, 2003).
3. Role in Prodrug Synthesis
Studies have also explored the use of carbamic acid esters as prodrug forms in pharmacology. Hansen, Faarup, and Bundgaard (1991) investigated carbamic acid esters of dopaminergic drugs, examining their stability and potential as prodrug forms. Their research highlights the chemical and enzymatic properties of these esters in various biological and chemical environments, contributing to the understanding of their applicability in drug design (Hansen, Faarup, & Bundgaard, 1991).
properties
IUPAC Name |
tert-butyl N-[(1S)-1-(4-chloropyridin-2-yl)but-3-enyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-6-11(12-9-10(15)7-8-16-12)17-13(18)19-14(2,3)4/h5,7-9,11H,1,6H2,2-4H3,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTXYIDIHBTPHK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC=C)C1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



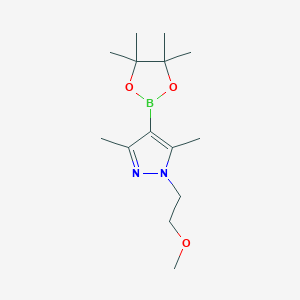
![{2-[3,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethyl}dimethylamine](/img/structure/B1400458.png)
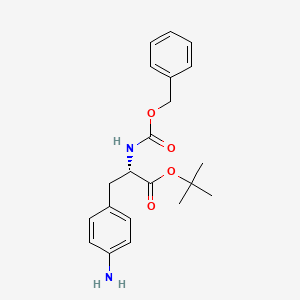

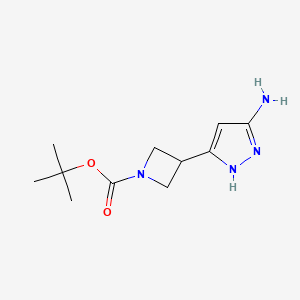

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-](/img/structure/B1400465.png)
![5-Bromo-3-(2-methoxyethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1400467.png)
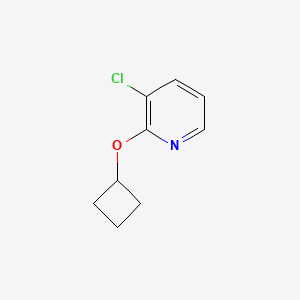

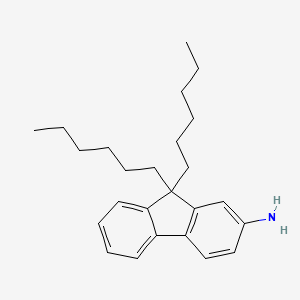
![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)

